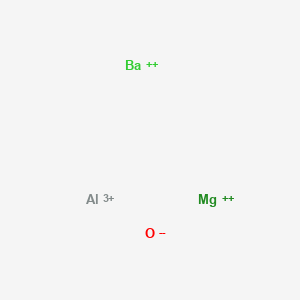
Aluminum barium magnesiumoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum barium magnesiumoxide is a compound that combines aluminum, barium, and magnesium oxides. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is often used in the production of advanced materials due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum barium magnesiumoxide typically involves the reaction of aluminum oxide, barium oxide, and magnesium oxide under high-temperature conditions. One common method is the solid-state reaction, where the oxides are mixed in stoichiometric ratios and heated to temperatures above 1000°C. This process ensures the formation of a homogeneous compound with the desired properties.
Industrial Production Methods
In industrial settings, this compound can be produced using a closed microwave aluminothermic method. This method involves the reduction of magnesium oxide with aluminum under microwave irradiation, which significantly reduces energy consumption and increases the efficiency of the reaction . The process is carried out under atmospheric pressure, and the reaction conditions are optimized to achieve high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Aluminum barium magnesiumoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of aluminum, barium, and magnesium, each contributing to the compound’s reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, leading to the formation of higher oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when the compound reacts with other metal oxides or halides, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of magnesium oxide with aluminum produces magnesium vapor and alumina, while oxidation reactions can lead to the formation of higher oxides of aluminum, barium, and magnesium .
Scientific Research Applications
Aluminum barium magnesiumoxide has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of aluminum barium magnesiumoxide involves its interaction with various molecular targets and pathways. In biomedical applications, the compound can interact with cellular components, leading to enhanced imaging or targeted drug delivery. In industrial applications, its catalytic properties facilitate chemical reactions by lowering activation energies and increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Magnesium oxide: Known for its high thermal conductivity and stability, used in refractory materials and as a catalyst.
Barium oxide: Used in the production of glass and ceramics, known for its high reactivity with water and acids.
Aluminum oxide: Widely used in the production of aluminum metal, as an abrasive, and in the manufacture of refractory materials.
Uniqueness
Aluminum barium magnesiumoxide stands out due to its combination of properties from aluminum, barium, and magnesium oxides. This unique combination results in enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
AlBaMgO+5 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
aluminum;magnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/Al.Ba.Mg.O/q+3;2*+2;-2 |
InChI Key |
JQPIKACKMZSIJX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Mg+2].[Al+3].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















